Atolide

Vue d'ensemble

Description

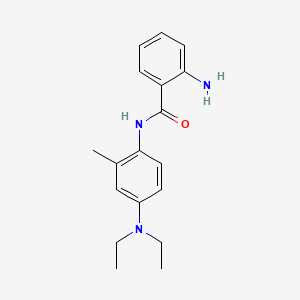

Atolide, également connu sous le nom de 2-Amino-N-(4-(diéthylamino)-2-méthylphényl)benzamide, est un composé biochimique de formule moléculaire C18H23N3O et d'un poids moléculaire de 297,39 g/mol . Il est principalement utilisé à des fins de recherche et n'est pas destiné à la consommation humaine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Atolide implique la réaction du 2-amino-N-(4-(diéthylamino)-2-méthylphényl)benzamide avec des réactifs appropriés dans des conditions contrôlées. Les voies de synthèse spécifiques et les conditions de réaction ne sont pas largement documentées dans la littérature, mais les méthodes générales de synthèse de composés similaires comprennent l'utilisation de chlorures d'acides et d'amines .

Méthodes de production industrielle

Analyse Des Réactions Chimiques

Types de réactions

L'Atolide peut subir diverses réactions chimiques, notamment:

Oxydation: L'this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction: Les réactions de réduction peuvent convertir l'this compound en ses formes réduites.

Substitution: L'this compound peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions communs

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

L'this compound a plusieurs applications dans la recherche scientifique, notamment:

Chimie: Utilisé comme réactif dans diverses réactions chimiques et études.

Biologie: Investigated for its potential biological activities and interactions with biomolecules.

Médecine: Explored for its potential therapeutic properties and effects on biological systems.

Industrie: Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

Mécanisme d'action

Le mécanisme d'action exact de l'this compound n'est pas bien documenté. Il est considéré qu'il interagit avec des cibles moléculaires et des voies spécifiques, influençant potentiellement divers processus biochimiques. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes précis impliqués .

Applications De Recherche Scientifique

Chemical Applications

Atolide is primarily utilized as a reagent in various chemical reactions. Its ability to participate in specific chemical transformations makes it valuable in synthetic chemistry. For example, this compound can be used in:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Catalysis : this compound can act as a catalyst or co-catalyst in certain reactions, enhancing reaction rates and yields.

Biological Applications

Research into the biological activities of this compound has revealed several potential applications:

- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Interaction with Biomolecules : Investigations into how this compound interacts with proteins and nucleic acids may lead to insights into its biological mechanisms and therapeutic potentials.

Medical Applications

This compound is being explored for its therapeutic properties:

- Potential Therapeutics : Research is ongoing to evaluate the efficacy of this compound in treating various diseases. Its unique structure may allow it to interact with specific biological targets, leading to potential drug development.

- Drug Formulation : The compound's properties are being studied for use in formulating new pharmaceuticals that could improve drug delivery and efficacy.

Industrial Applications

In industrial settings, this compound is utilized for:

- Material Development : Its chemical properties make it suitable for developing new materials with specific characteristics.

- Chemical Processes : this compound can be employed in various chemical processes, contributing to the efficiency and sustainability of industrial operations.

Case Study 1: Antimicrobial Properties

A study conducted by researchers examined the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential use in developing new antimicrobial agents.

Case Study 2: Interaction with Biomolecules

Research focused on the binding affinity of this compound to specific proteins involved in disease pathways. The findings revealed that this compound could modulate protein activity, which may lead to therapeutic applications.

Mécanisme D'action

The exact mechanism of action of Atolide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate the precise mechanisms involved .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Activité Biologique

Atolide, a compound with the chemical formula C18H23N3O, has garnered attention in scientific research for its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Overview of this compound

This compound is classified as a macrolide compound, which is a type of large lactone. It has been primarily investigated for its applications in biology and medicine, particularly concerning its therapeutic properties. The compound's synthesis involves complex chemical reactions, typically starting from 2-amino-N-(4-(diethylamino)-2-methylphenyl)benzamide under controlled conditions .

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems, influencing various biochemical pathways. Research has indicated that this compound may have apoptotic and immunosuppressive properties, similar to other macrolides derived from marine sources .

Biological Activities

This compound's biological activities can be categorized into several key areas:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound or its derivatives:

- Structure-Activity Relationship Studies : A study on mycolactones (related macrolides) highlighted how modifications to their structure influenced cytotoxicity and metabolic activity in murine fibroblast cell lines. This research provides insights into how structural changes can enhance or diminish biological activity .

- Marine-Derived Compounds : Research on marine bioresources indicates that secondary metabolites like this compound can possess strong biological activities for defense mechanisms against pathogens. These findings suggest a broader potential for this compound in pharmaceutical applications .

- Sustainable Sources : Recent investigations into macroalgae as sustainable sources of bioactive compounds emphasize the importance of exploring marine environments for new therapeutic agents. This context enhances the relevance of studying this compound and similar compounds .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Source | Notable Findings |

|---|---|---|---|

| This compound | Cytotoxicity, Anti-inflammatory potential | Synthetic | Limited antimicrobial activity; potential therapeutic uses |

| Mycolactone | Apoptotic, Immunosuppressive | Mycobacterium ulcerans | Strong effects on fibroblast metabolism; no antimicrobial activity |

| Marine-derived compounds | Antimicrobial, Cytotoxicity | Marine sources | Strong biological activity for defense mechanisms |

Propriétés

IUPAC Name |

2-amino-N-[4-(diethylamino)-2-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O/c1-4-21(5-2)14-10-11-17(13(3)12-14)20-18(22)15-8-6-7-9-16(15)19/h6-12H,4-5,19H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPYYZUCLBHNSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30167357 | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16231-75-7 | |

| Record name | Atolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16231-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atolide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016231757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30167357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBN5I4B08W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.